molecular formula C39H29Br2N3O3 B2885632 6,6'-dibromo-4,4'-diphenyl-N-(3,4,5-trimethoxyphenyl)-[2,3'-biquinoline]-2'-amine CAS No. 380446-40-2

6,6'-dibromo-4,4'-diphenyl-N-(3,4,5-trimethoxyphenyl)-[2,3'-biquinoline]-2'-amine

Cat. No.: B2885632
CAS No.: 380446-40-2
M. Wt: 747.487
InChI Key: PHKZPHPQDBIRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a biquinoline core with 6,6'-dibromo and 4,4'-diphenyl substitutions, along with an N-(3,4,5-trimethoxyphenyl)amine group. The trimethoxyphenyl moiety is a known pharmacophore in multidrug resistance (MDR) modulation and anticancer agents .

Properties

IUPAC Name

6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H29Br2N3O3/c1-45-34-20-27(21-35(46-2)38(34)47-3)42-39-37(36(24-12-8-5-9-13-24)30-19-26(41)15-17-32(30)44-39)33-22-28(23-10-6-4-7-11-23)29-18-25(40)14-16-31(29)43-33/h4-22H,1-3H3,(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKZPHPQDBIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H29Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,6'-dibromo-4,4'-diphenyl-N-(3,4,5-trimethoxyphenyl)-[2,3'-biquinoline]-2'-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves multiple steps including bromination and coupling reactions. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines including:

  • MDA-MB-231 (breast cancer)
  • A549 (lung cancer)
  • HT-29 (colon cancer)

The compound demonstrated significant cytotoxicity with IC50 values indicating its effectiveness in inhibiting cell proliferation. For instance:

Cell LineIC50 (µM)
MDA-MB-2311.35
A5490.13
HT-290.008

These results suggest that the compound is particularly potent against lung cancer cells.

The mechanism by which this compound exerts its effects appears to involve:

  • Microtubule Disruption : Similar to other known anticancer agents like combretastatin A-4, this compound may inhibit tubulin polymerization leading to mitotic arrest.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in treated cells through the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MDA-MB-231 Cells : In vitro assays demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Histopathological examinations revealed necrotic areas within tumors treated with the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

Target Compound
  • Core: Biquinoline ([2,3'-biquinoline]).
  • Substituents :
    • 6,6'-Dibromo (electron-withdrawing, enhances stability and lipophilicity).
    • 4,4'-Diphenyl (steric bulk, π-π stacking capability).
    • N-(3,4,5-Trimethoxyphenyl)amine (hydrogen bonding, MDR modulation).
Analog 1 : 6,6'-Dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline
  • Core: Biquinoline (identical to target).
  • Substituents :
    • 6,6'-Dibromo and 4,4'-diphenyl (same as target).
    • Hydrazine-yl group with 3,4-dimethoxyphenyl (vs. trimethoxyphenyl in target).
  • Key Differences: The dimethoxy vs. trimethoxy substitution reduces electron-donating capacity.
Analog 2 : 6,6’-Dibromo-[1,1'-binaphthalene]-2,2'-diamine
  • Core: Binaphthalene (distinct from biquinoline).
  • Substituents :
    • 6,6'-Dibromo (same as target).
    • 2,2'-Diamine (basic nitrogen centers vs. single amine in target).
  • Key Differences: Binaphthalene lacks the heteroaromatic nitrogen atoms of biquinoline, altering electronic properties. Diamine groups may enable metal coordination, unlike the monodentate amine in the target.

Functional Group Comparisons

Trimethoxyphenyl vs. Other Aromatic Moieties
  • Target Compound :
    • The 3,4,5-trimethoxyphenyl group is linked to MDR reversal activity in P-glycoprotein inhibitors .
    • Methoxy groups enhance solubility and membrane permeability.
  • Analog 3: N,N-bis(alkanol)amine aryl esters with 3,4,5-trimethoxyphenyl Shared Feature: 3,4,5-Trimethoxyphenyl as a pharmacophore. Divergence: Alkanolamine ester structure (flexible spacers) vs. rigid biquinoline core in the target.
Bromine Substitutions
  • Target and Analog 1 : Both feature 6,6'-dibromo groups, which increase molecular weight (MW) and lipophilicity (logP).
  • Analog 4: 5,5’-dibromo-2,2’-bithiophene Comparison: Bromine in a thiophene core (electron-rich heterocycle) vs. electron-deficient biquinoline.

Research Findings and Implications

  • Bromine substitutions improve photostability and binding affinity in halogen-rich environments (e.g., protein active sites) .
  • Structural rigidity from the biquinoline core may limit metabolic degradation compared to flexible alkanolamine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.